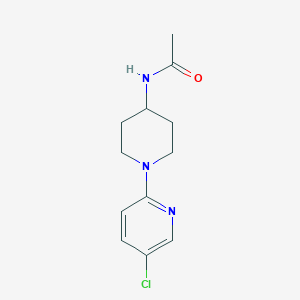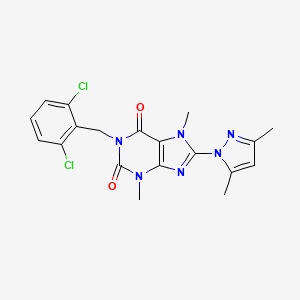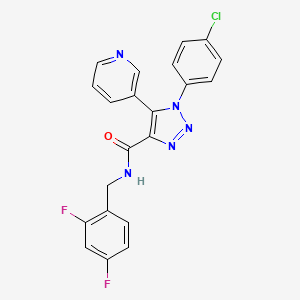
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is an important organic compound used in various fields of research and industry. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide”, is an important component of medicinal chemistry and chemical biology . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Molecular Structure Analysis
The molecular formula of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is C12H16ClN3O, and its molecular weight is 253.73.Chemical Reactions Analysis
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The conversion process involves chemical reactions in the liver.Physical And Chemical Properties Analysis
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is a white to beige powder . It is soluble in DMSO, with a solubility of 2 mg/mL .科学研究应用
Anti-Tubercular Agents
This compound has been explored for its potential as an anti-tubercular agent. The structural similarity to pyrazinamide, a first-line drug for tuberculosis (TB), suggests that derivatives of this compound could be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . The ability to inhibit the growth of TB-causing bacteria makes it a valuable candidate for further drug development in this field.
Anti-Fibrosis Activity
Derivatives of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide have shown promising results in the study of anti-fibrosis activity. These compounds have been tested against immortalized rat hepatic stellate cells and have demonstrated better anti-fibrotic activities than some existing drugs . This suggests a potential application in treating fibrotic diseases by inhibiting the expression of collagen and other fibrosis-related proteins.
Heterocyclic Chemistry in Drug Discovery
The compound falls under the category of heterocyclic chemistry, which is a cornerstone of medicinal chemistry. Heterocyclic compounds like this one are crucial in the design of new drugs due to their diverse biological activities and their presence in a significant number of pharmaceuticals . This compound can serve as a core scaffold for developing new medications with improved efficacy and safety profiles.
Organic Electronics
Heterocyclic compounds, including N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide, can be utilized in the production of organic conductors, semiconductors, and light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in advanced technologies such as photovoltaic cells and optical data carriers.
Material Science
In material science, this compound’s derivatives could be used to create novel materials with specific properties. These materials could find applications in various industries, including cosmetics, reprography, information storage, and plastics . The versatility of heterocyclic compounds in material science underscores their industrial significance.
Liver-Targeted Therapies
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide derivatives have been investigated as liver-targeted drug candidates. These compounds can inhibit ribosomal synthesis of proteins like PCSK9, which are considered undruggable by small molecules . This opens up new avenues for treating liver-related diseases and regulating lipid metabolism.
作用机制
未来方向
The future directions of “N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” could involve further exploration of its anti-fibrotic activities . As a prodrug that selectively inhibits PCSK9 protein synthesis, it may have potential applications in the treatment of conditions related to cholesterol metabolism .
属性
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXPFICXRGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)





![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)